molecular formula C25H26BrN3O3 B505751 5-(4-bromophenyl)-N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]furan-2-carboxamide

5-(4-bromophenyl)-N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]furan-2-carboxamide

Cat. No.: B505751
M. Wt: 496.4g/mol
InChI Key: DRNKSCRQVPOYDN-UHFFFAOYSA-N
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Description

5-(4-bromophenyl)-N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]furan-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a bromophenyl group, a piperazinyl moiety, and a furamide core, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]furan-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the bromophenyl and piperazinyl intermediates, followed by their coupling with the furamide core. Common reagents used in these reactions include brominating agents, piperazine derivatives, and furamide precursors. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-(4-bromophenyl)-N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]furan-2-carboxamide undergoes various chemical reactions, including:

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen substitution reactions can occur, where the bromine atom is replaced by other functional groups using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and alcohols, or electrophiles like alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated or hydrogenated compounds. Substitution reactions result in the formation of new functionalized derivatives.

Scientific Research Applications

5-(4-bromophenyl)-N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]furan-2-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly for targeting specific receptors or enzymes.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]furan-2-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound’s structural features allow it to bind to specific sites, modulating biological pathways and exerting its effects. For instance, the bromophenyl group may facilitate binding to hydrophobic pockets, while the piperazinyl moiety can interact with polar or charged regions.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-bromophenyl)-4-(4-ethoxyphenyl)-2-(1-piperidinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
  • 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl hydrosulfide
  • 2-((4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(2-thienyl)ethanone

Uniqueness

5-(4-bromophenyl)-N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]furan-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H26BrN3O3

Molecular Weight

496.4g/mol

IUPAC Name

5-(4-bromophenyl)-N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]furan-2-carboxamide

InChI

InChI=1S/C25H26BrN3O3/c1-17(2)25(31)29-15-13-28(14-16-29)21-6-4-3-5-20(21)27-24(30)23-12-11-22(32-23)18-7-9-19(26)10-8-18/h3-12,17H,13-16H2,1-2H3,(H,27,30)

InChI Key

DRNKSCRQVPOYDN-UHFFFAOYSA-N

SMILES

CC(C)C(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=C(O3)C4=CC=C(C=C4)Br

Canonical SMILES

CC(C)C(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=C(O3)C4=CC=C(C=C4)Br

Origin of Product

United States

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